molecular formula C19H17N3O3S2 B2545137 ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 872703-88-3

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B2545137
CAS No.: 872703-88-3
M. Wt: 399.48
InChI Key: POCPXVGMKRTXPA-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a thiophene ring, a pyridazine ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The thiophene and pyridazine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s bioactivity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-ethylamine share the thiophene ring structure.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-amine are structurally similar.

Uniqueness

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of thiophene and pyridazine rings linked by a sulfanyl group, along with an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-19(24)13-5-7-14(8-6-13)20-17(23)12-27-18-10-9-15(21-22-18)16-4-3-11-26-16/h3-11H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCPXVGMKRTXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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